molecular formula C20H14FNO5 B2598026 2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1030096-29-7

2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B2598026
CAS No.: 1030096-29-7
M. Wt: 367.332
InChI Key: ZKNZUEOKAJFFNH-UHFFFAOYSA-N
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Description

2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a fluorophenyl group, and an isoquinoline carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated isoquinoline intermediate.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through an intramolecular cyclization reaction, often involving the use of a strong base or acid to facilitate ring closure.

    Final Coupling and Esterification: The final step involves coupling the tetrahydrofuran and isoquinoline intermediates, followed by esterification to form the carboxylate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    2-Oxotetrahydrofuran-3-yl 2-phenyl-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Similar structure but lacks the fluorine atom.

    2-Oxotetrahydrofuran-3-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Similar structure with the fluorine atom in a different position.

    2-Oxotetrahydrofuran-3-yl 2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-Oxotetrahydrofuran-3-yl 2-(3-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-oxooxolan-3-yl) 2-(3-fluorophenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FNO5/c21-12-4-3-5-13(10-12)22-11-16(14-6-1-2-7-15(14)18(22)23)19(24)27-17-8-9-26-20(17)25/h1-7,10-11,17H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNZUEOKAJFFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1OC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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